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Abstract

Angiogenin (ANG), a 14 kDa ribonuclease, is a pleiotropic protein with well-established roles in
angiogenesis, cell proliferation, and neuroprotection. Its biological activity is intricately linked to
its ribonuclease function, cellular localization, and interaction with various binding partners.
Recent research has unveiled a new layer of complexity in ANG's functional repertoire through
the discovery of its fragments, most notably tRNA-derived stress-induced RNAs (tiRNAS).
These fragments often exhibit biological activities distinct from, and sometimes opposing, the
full-length protein. This technical guide provides a comprehensive overview of the biological
functions of Angiogenin versus its fragments, with a focus on the underlying molecular
mechanisms, experimental methodologies for their study, and a comparative analysis of their
activities.

Introduction

Angiogenin is a potent stimulator of neovascularization and is implicated in various
physiological and pathological processes, including tissue repair, cancer, and
neurodegenerative diseases.[1][2] It belongs to the RNase A superfamily and exerts its
biological effects through both its enzymatic and non-enzymatic properties.[3][4] The functions
of ANG are tightly regulated, and its activity is dependent on its concentration, cellular context,
and the presence of inhibitors. The discovery of biologically active ANG fragments has opened
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new avenues for understanding its diverse roles and for the development of novel therapeutic
strategies.

Biological Functions of Full-Length Angiogenin
(ANG)

The multifaceted nature of full-length ANG is evident in its diverse biological activities, which
are summarized in the table below.

Biological Process Key Functions of Full-Length Angiogenin

- Induces endothelial cell migration, proliferation,

and invasion.[1] - Promotes the formation of
Angiogenesis tubular structures by endothelial cells. -

Activates proteolytic cascades to degrade the

basement membrane and extracellular matrix.

- Stimulates the proliferation of various cell

types, including endothelial and cancer cells. -
Cell Proliferation Translocates to the nucleus and enhances

ribosomal RNA (rRNA) transcription, a critical

step for protein synthesis and cell growth.

- Protects motor neurons from cell death. -
Mutations in the ANG gene are associated with

neurodegenerative diseases such as

Neuroprotection ) )
amyotrophic lateral sclerosis (ALS) and
Parkinson's disease. - Promotes neurite
extension and pathfinding.
- Possesses a weak, but essential,
Ribonuclease Activity ribonucleolytic activity. - Cleaves cellular RNA,

leading to modulated protein synthesis.

Signaling Pathways of Full-Length ANG

ANG initiates its biological effects by binding to cell surface receptors and activating
downstream signaling cascades. While a specific high-affinity receptor remains debated, a 170-
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kDa putative receptor has been identified on endothelial cells. ANG has also been shown to
interact with actin on the cell surface. Upon binding, ANG activates several key signaling
pathways, including the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase
B (Akt) pathways, which are crucial for cell proliferation and survival.

A critical step for many of ANG's functions is its translocation to the nucleus. This process is
essential for its ability to stimulate rRNA transcription and subsequent cell proliferation.
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Caption: Angiogenin Signaling Pathways.

Biological Functions of Anhgiogenin Fragments

The cleavage of ANG, either synthetically or naturally under cellular stress, generates
fragments with distinct biological activities.

tRNA-derived Stress-Induced RNAs (tiRNASs)

Under conditions of cellular stress, ANG translocates to the cytoplasm and cleaves transfer
RNAs (tRNAs) within their anticodon loops, generating 30-40 nucleotide fragments known as
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tiRNAs or tRNA halves. These tiRNAs are not mere degradation products but are functional
molecules that play a crucial role in the cellular stress response.

Fragment Type Key Functions

- Inhibit global protein synthesis by interfering
with translation initiation. - Promote the
assembly of stress granules, which are sites of
tiRNAs (tRNA halves) translational repression. - Some tiRNAs can
have pro-survival effects by inhibiting apoptosis.
- Can reprogram protein translation to favor the

synthesis of pro-survival proteins.

The primary function of tiRNAs is to inhibit protein synthesis, which helps conserve energy and
allows the cell to reprogram its translational machinery to cope with stress. This is in stark
contrast to full-length ANG, which generally promotes protein synthesis through the stimulation
of rRNA transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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